molecular formula C18H14N4OS B3216499 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171947-43-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3216499
CAS No.: 1171947-43-5
M. Wt: 334.4 g/mol
InChI Key: GPUSIMRDMAIZOB-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound designed for research purposes, integrating a benzothiazole moiety with a pyrazole ring. This structural class is of significant interest in medicinal chemistry due to its potential for diverse biological activity. Compounds featuring the benzothiazole scaffold are extensively investigated for their antibacterial properties, with research indicating they can act through the inhibition of key bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The benzothiazole core is also a subject of study in the context of anti-inflammatory agent development . Furthermore, molecular hybrids combining thiazole and pyrazole rings, like the one in this compound, are recognized in scientific literature as privileged structures for creating novel antimicrobial agents . Researchers can explore this compound as a key intermediate or potential lead molecule in these fields. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUSIMRDMAIZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the cyclization of o-phenylenediamine with carbon disulfide and subsequent reactions to form the benzothiazole core . The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones . These intermediates are then coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several synthesized analogues documented in the literature. Key comparisons include:

Benzimidazole-Thiazole-Triazole Acetamides (Compounds 9a–9e)

These compounds, described in , feature a benzimidazole core linked to a thiazole-triazole-acetamide scaffold. Unlike the target compound’s benzothiazole-pyrazole backbone, these analogues utilize benzimidazole and triazole rings. Docking studies suggest these compounds interact with α-glucosidase via hydrophobic and hydrogen-bonding interactions, a mechanism possibly shared with the target compound .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amides

details compounds with a pyrazole-thiazole-amide framework. The presence of a methyl group on the pyrazole (as in the target compound) and aryl substituents on the thiazole highlights the role of lipophilicity in bioavailability.

Regenerative COPD Therapeutics (Compound 31 and A11)

describes COPD-targeting compounds with tetrahydrobenzo[d]thiazole and pyrazole-carboxamide moieties. Compound 31 (3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide) shares the benzo[d]thiazole core but incorporates a tetrahydro ring and propylamino group, enhancing solubility. This contrasts with the target compound’s fully aromatic system, which may favor rigidity and target selectivity .

Triazole-Benzothiazole-Nitrobenzamides

’s compounds, synthesized via click chemistry, feature a triazole linker between benzothiazole and nitrobenzamide groups. Such structural differences could influence metabolic stability and toxicity profiles .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 9c () Compound 31 ()
Core Structure Benzothiazole-pyrazole-benzamide Benzimidazole-thiazole-triazole Tetrahydrobenzo[d]thiazole-amide
Key Substituents 3-methyl, benzamide 4-bromophenyl, triazole Propylamino, dimethoxybenzamide
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (lower lipophilicity)
Solubility (aq.) Low (due to aromaticity) Very low Moderate (polar substituents)
Biological Target α-Glucosidase (hypothesized) α-Glucosidase (confirmed) COPD-related enzymes
Key Observations :
  • Electron-Withdrawing Groups : Bromine in 9c enhances binding to hydrophobic enzyme pockets, whereas the target’s methyl group may reduce affinity but improve metabolic stability .
  • Solubility vs. Bioavailability : Compound 31’s tetrahydro ring and polar substituents improve solubility but may limit blood-brain barrier penetration compared to the target compound .
  • Synthetic Accessibility : The target compound’s straightforward pyrazole condensation contrasts with the multi-step click chemistry required for triazole-containing analogues .

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a benzothiazole moiety linked to a pyrazole ring, which is further connected to a benzamide group. Its molecular formula is C18H18N6OSC_{18}H_{18}N_{6}OS with a molecular weight of approximately 354.45 g/mol.

Target Enzymes : The primary targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process as they catalyze the formation of prostaglandins from arachidonic acid.

Mode of Action : The compound inhibits the activity of COX enzymes, leading to a reduction in prostaglandin production. This mechanism results in decreased inflammation and pain, making it a potential candidate for anti-inflammatory therapies.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. Research suggests that it can induce apoptosis and cause cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent .

Inhibition of Autophagy

In addition to its effects on COX enzymes, this compound has been shown to modulate autophagy pathways. It disrupts autophagic flux by interfering with mTORC1 reactivation, which is crucial for cellular metabolism and survival under stress conditions . This dual action on inflammation and autophagy positions it as a multifaceted therapeutic agent.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of related compounds, revealing insights into how modifications affect biological activity. For instance, changes in substituents on the pyrazole ring can significantly alter potency against cancer cell lines and COX inhibition .

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, with notable effects on mTORC1 signaling pathways .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Study Type Findings
In Vitro AssaysInduces apoptosis in cancer cells; inhibits mTORC1 signaling
Animal ModelsReduces inflammation markers; demonstrates efficacy in reducing pain
SAR StudiesModifications enhance potency against COX enzymes and cancer cell lines

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The pyrazole C5 proton typically appears as a singlet due to symmetry .
  • X-ray crystallography : Employ SHELXTL or WinGX/ORTEP for structure refinement. For example, intermolecular hydrogen bonds (N–H⋯N/O) and π-π stacking between benzothiazole and benzamide moieties stabilize the crystal lattice .
  • HRMS : Confirm molecular ion peaks ([M+H]+) with <5 ppm error to validate stoichiometry .

How does the compound participate in heterocyclic ring-forming reactions?

Basic Research Question
The benzo[d]thiazole and pyrazole rings enable diverse transformations:

  • Thiazole formation : React with thioureas or CS₂ under basic conditions to form 1,3-thiazole derivatives via cyclocondensation .
  • Triazole synthesis : Click chemistry with azides (e.g., CuAAC) generates 1,2,3-triazole hybrids, leveraging the pyrazole N-H as a nucleophile .
  • Oxadiazinane formation : Treat with aryl isothiocyanates and acid to cyclize into 1,3,5-oxadiazinane-4-thiones, confirmed by IR (C=S stretch at 1250 cm⁻¹) .

What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Advanced Research Question
Discrepancies often arise from assay conditions or substituent effects:

  • Dose-dependent activity : Low concentrations (≤10 μM) may show anti-inflammatory effects (e.g., COX-2 inhibition), while higher doses induce cytotoxicity via ROS generation .
  • Substituent analysis : Compare analogues with electron-withdrawing (e.g., -CF₃) vs. donating (-OCH₃) groups on the benzamide ring. Meta-substitution often enhances target selectivity .
  • Validation : Use orthogonal assays (e.g., ELISA for cytokine suppression and MTT for cytotoxicity) to decouple effects .

How can computational methods predict and optimize the compound’s binding affinity?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Dock the compound into target pockets (e.g., COX-2 or kinases) using flexible side-chain algorithms. The benzothiazole ring shows strong π-cation interactions with Arg120 in COX-2 .
  • MD simulations (GROMACS) : Simulate binding stability (20–50 ns) to identify critical residues (e.g., His90 in PI3Kγ) and optimize substituents for hydrophobic packing .
  • QSAR models : Use Hammett constants (σ) and logP values to correlate substituent electronic effects with IC50 .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Catalyst cost : Rhodium catalysts (used in C-H activation) are expensive; alternatives like FeCl₃ or photoredox catalysis are being explored .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Byproduct control : Monitor intermediates via HPLC to minimize thiazole-amide dimerization, a common side reaction above 100°C .

How do structural modifications impact pharmacokinetic properties?

Advanced Research Question

  • Bioavailability : Introducing -SO₂NHR groups (e.g., pyrrolidine-sulfonyl) improves solubility (logS from -4.2 to -2.8) but reduces BBB penetration .
  • Metabolic stability : Fluorination at the benzamide para position reduces CYP3A4-mediated oxidation, extending half-life (t1/2 from 2.1 to 4.8 hrs in rat models) .
  • Toxicity : Methyl groups on the pyrazole lower hepatotoxicity (ALT levels reduced by 30% in murine studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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